![molecular formula C12H15NO3S2 B5137819 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide is a chemical compound that has garnered attention for its potential applications in scientific research. This compound is a thiomorpholine derivative that has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. In
作用机制
The mechanism of action of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways involved in inflammation, cancer cell death, and oxidative stress. Specifically, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression. Additionally, this compound has been shown to activate the Nrf2-Keap1 signaling pathway, which plays a critical role in antioxidant defense.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide are diverse. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to induce cancer cell death through the activation of apoptotic pathways. This compound has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in various cell types.
实验室实验的优点和局限性
One of the main advantages of using 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide in lab experiments is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to be relatively non-toxic in vitro and in vivo, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide. One potential direction is to explore the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more efficient and effective synthesis methods for 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide could facilitate its use in a wider range of scientific research applications.
合成方法
The synthesis of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide involves the reaction of thiomorpholine with phenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction forms the desired compound, which can be purified through recrystallization or column chromatography. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
科学研究应用
The potential applications of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide in scientific research are vast. This compound has been shown to have anti-inflammatory properties and has been used in studies exploring the mechanisms of inflammation in various diseases. Additionally, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to have antitumor activity and has been used in studies exploring the mechanisms of cancer cell death. This compound has also been used in studies exploring the role of oxidative stress in various diseases, as it has been shown to have antioxidant properties.
属性
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-12(10-17-11-4-2-1-3-5-11)13-6-8-18(15,16)9-7-13/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNQWACCOLKUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
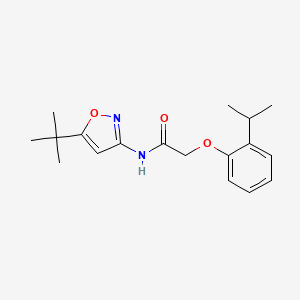
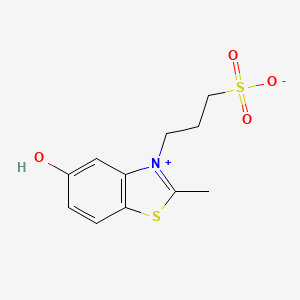


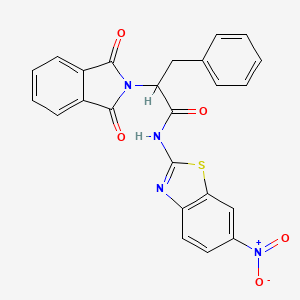
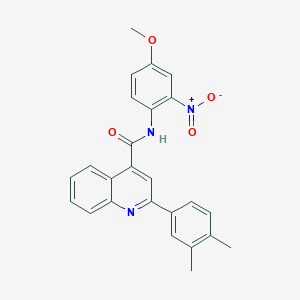
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
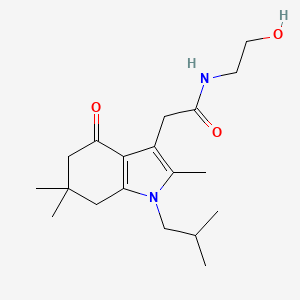
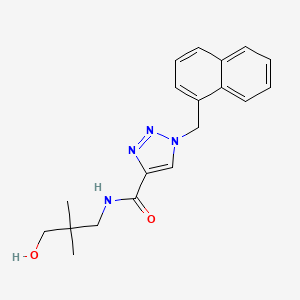
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
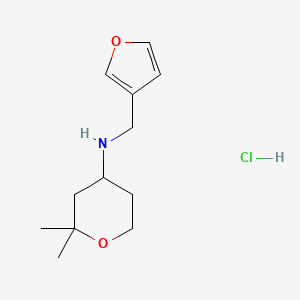
![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)